

Technical Guide: Physicochemical Properties of 4-aminotetrahydro-2H-pyran-4-carboxylic acid

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Compound of Interest

Compound Name: 4-aminotetrahydro-2H-pyran-4-carboxylic acid

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Introduction

4-aminotetrahydro-2H-pyran-4-carboxylic acid is a non-proteinogenic, cyclic amino acid derivative. Its structure, which features a constrained tetrahydropyran ring, makes it a valuable building block in medicinal chemistry and drug discovery.^{[1][2]} The rigid scaffold imparts conformational stability to peptides and small molecules, a desirable trait for enhancing binding affinity, selectivity, and metabolic stability.^[1] This compound is frequently utilized as an intermediate in the synthesis of complex bioactive molecules, including peptidomimetics and enzyme inhibitors.^{[1][2]} Its hydrochloride salt form is often used to improve aqueous solubility for biological assays.^[2] This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for its synthesis and characterization, and visualizations of its synthetic workflow and application in peptidomimetic design.

Physicochemical and Computed Properties

The properties of **4-aminotetrahydro-2H-pyran-4-carboxylic acid** are summarized below. Data is provided for both the free acid and its common hydrochloride salt form where applicable.

General and Structural Data

Property	Value (Free Acid)	Value (HCl Salt)	Reference(s)
CAS Number	39124-20-4	217299-03-1	[2] [3]
Molecular Formula	C ₆ H ₁₁ NO ₃	C ₆ H ₁₂ CINO ₃	[2] [3]
Molecular Weight	145.16 g/mol	181.62 g/mol	[2] [3]
Appearance	White to off-white solid/crystalline powder	White to off-white solid/crystalline powder	[4]
IUPAC Name	4-aminooxane-4-carboxylic acid	Not Applicable	[3]

Physical and Chemical Properties

Property	Value	Notes	Reference(s)
Melting Point	>265 °C (with decomposition)	-	[5]
Boiling Point	299.4 °C (Predicted)	At 760 mmHg	[5]
pKa (acidic)	2.06 ± 0.20 (Predicted)	Relates to the carboxylic acid proton	[5]
Solubility	Slightly soluble in water and aqueous base.	The hydrochloride salt enhances solubility.	[2] [5]

Computed Molecular Descriptors (Free Acid)

Property	Value	Reference(s)
XLogP3-AA	-3.2	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	1	[3]
Polar Surface Area (PSA)	72.6 Å ²	[3]
Exact Mass	145.0739 g/mol	[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-aminotetrahydro-2H-pyran-4-carboxylic acid** are crucial for its application in research.

Synthesis Protocol via Strecker Reaction

A common and patented method for synthesizing the title compound involves a multi-step process beginning with tetrahydropyran-4-one.[6] This protocol is adapted from patent literature, which describes the formation of an α -aminonitrile intermediate followed by hydrolysis.

Step 1: Formation of Intermediate α -Aminonitrile

- To a reaction vessel, add tetrahydropyran-4-one (1.0 eq), deionized water (5 mL/g of starting material), and ethanol (5 mL/g of starting material).
- Add ammonium carbonate (approx. 2.5 eq) and sodium cyanide (approx. 1.2 eq) to the mixture.
- Heat the reaction mixture to 60-70 °C and maintain for 3-4 hours with stirring.
- Monitor the reaction for completion using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to approximately 5 °C to precipitate the product.

- Collect the solid intermediate via vacuum filtration.
- Wash the filter cake with ice-cold water (2x) to remove residual salts.
- Dry the white solid under vacuum at 60-70 °C for 4-5 hours to yield the intermediate.
 - Characterization Note: The intermediate can be characterized by ^1H NMR. A representative spectrum in DMSO-d₆ shows signals around δ 10.35 (br s, 1H), 8.59 (s, 1H), 3.76 (dt, 2H), 3.55 (td, 2H), 1.79 (ddd, 2H), and 1.42 (m, 2H).[6]

Step 2: Hydrolysis to **4-aminotetrahydro-2H-pyran-4-carboxylic acid** Note: The patent proceeds with a protection step before hydrolysis. A direct hydrolysis under acidic or basic conditions is a standard subsequent step for converting α -aminonitriles to α -amino acids.

- The crude α -aminonitrile intermediate is transferred to a suitable reaction vessel.
- Add a strong acid (e.g., 6M HCl) or base (e.g., 40-60% NaOH solution).[6]
- Heat the mixture to reflux for 5-6 hours to facilitate hydrolysis of both the nitrile and any protecting groups.[6]
- After cooling, carefully adjust the pH of the solution to the isoelectric point (typically pH 2-4) using a strong acid or base to precipitate the zwitterionic amino acid product.[6]
- Collect the resulting solid by vacuum filtration.
- Wash the solid with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone) to aid in drying.
- Dry the final product under vacuum to yield **4-aminotetrahydro-2H-pyran-4-carboxylic acid**.

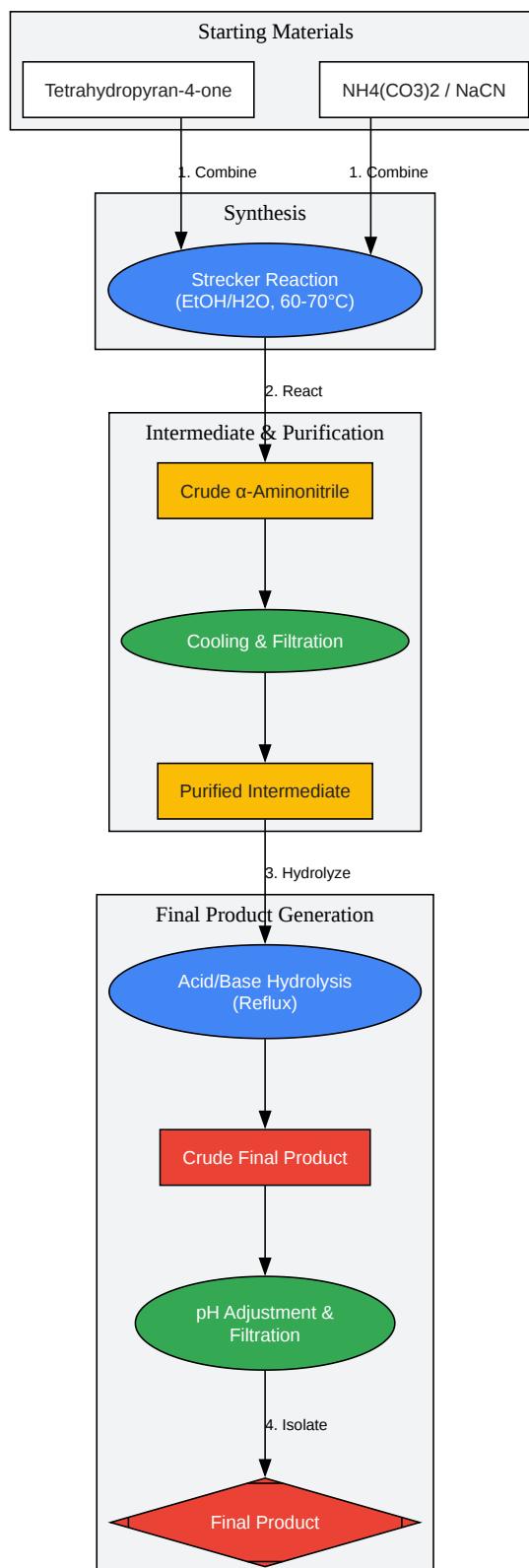
Melting Point Determination

- Sample Preparation: Ensure the crystalline sample of **4-aminotetrahydro-2H-pyran-4-carboxylic acid** is completely dry and free of solvent. Finely powder a small amount of the sample.

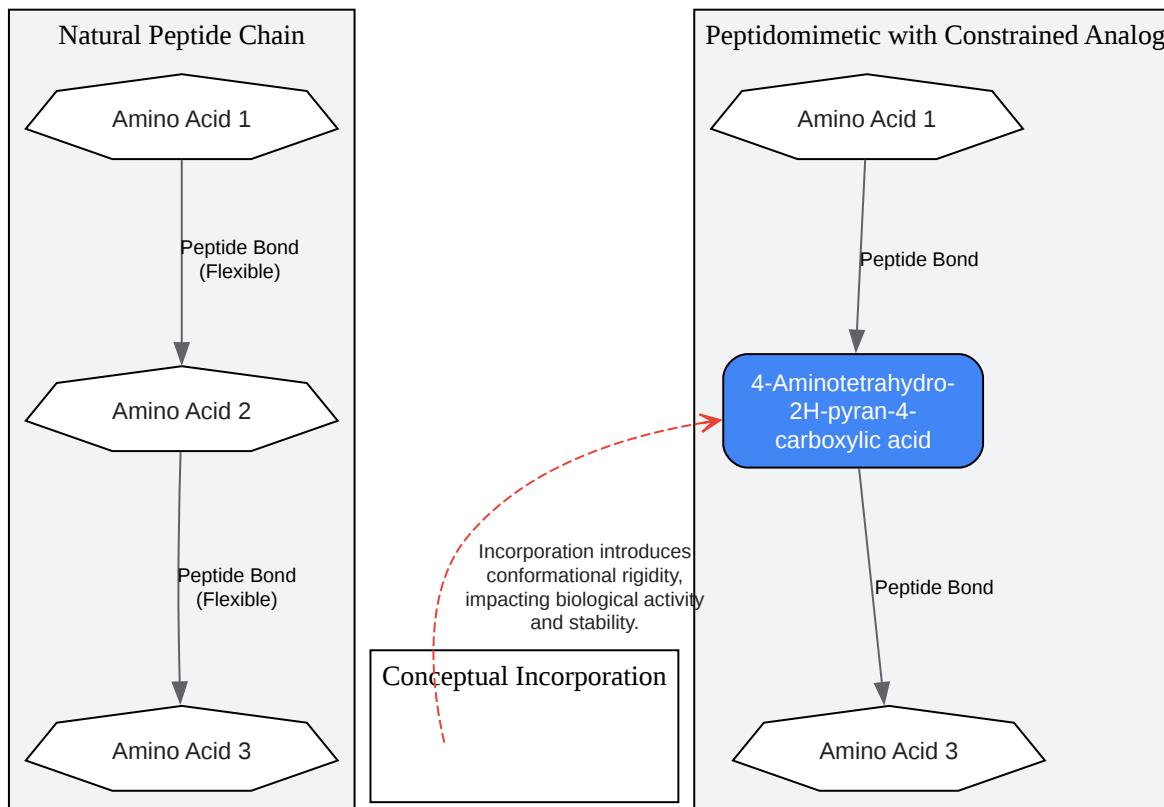
- Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.
- Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.
- Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
- Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. For this compound, note the temperature at which decomposition (e.g., charring, gas evolution) begins, as it melts with decomposition above 265 °C.[\[5\]](#)

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz provide clear visual representations of complex processes and concepts relevant to the compound.

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Caption: Synthetic workflow for **4-aminotetrahydro-2H-pyran-4-carboxylic acid**.



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Caption: Use as a constrained analog in peptidomimetic design.

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